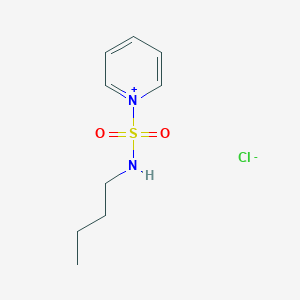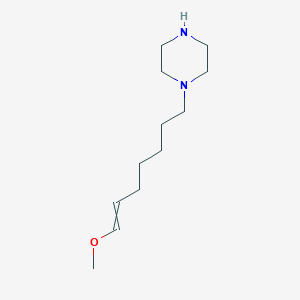![molecular formula C18H14N4Se B12522091 4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is an organic compound that belongs to the family of selenadiazoles This compound is characterized by the presence of a benzo[c][1,2,5]selenadiazole core with two aniline groups attached at the 4 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline typically involves the following steps:
Formation of the Selenadiazole Core: The selenadiazole core can be synthesized by reacting o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Attachment of Aniline Groups: The aniline groups are introduced through a nucleophilic substitution reaction, where the selenadiazole core is reacted with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole core to selenides.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aniline derivatives.
科学研究应用
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline involves its interaction with molecular targets through its selenadiazole core and aniline groups. The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices by facilitating charge transport and light emission.
相似化合物的比较
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar structure but contains sulfur instead of selenium.
4,4’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)dianiline: Contains oxygen instead of selenium.
Uniqueness
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
属性
分子式 |
C18H14N4Se |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline |
InChI |
InChI=1S/C18H14N4Se/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 |
InChI 键 |
CCRKTSBPCYNYIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
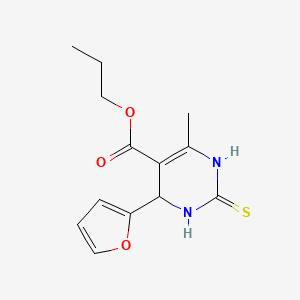
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
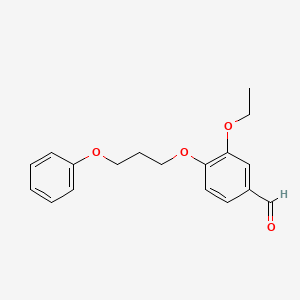
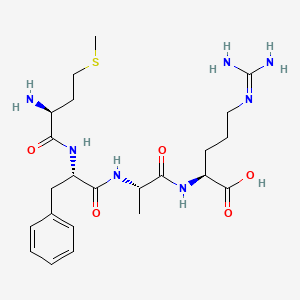

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
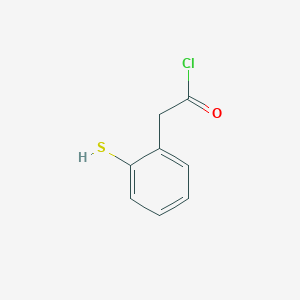
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
